1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one
Description
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups at the 2- and 5-positions, respectively. This compound is a versatile intermediate in synthetic organic chemistry, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its structural features, including the electron-withdrawing fluorine substituents, enhance electrophilicity at the carbonyl group, making it reactive in nucleophilic substitution and condensation reactions .
Properties
Molecular Formula |
C11H8ClF5O |
|---|---|
Molecular Weight |
286.62 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O/c1-5(18)9(12)8-4-6(11(15,16)17)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
InChI Key |
IPHVRJYWKWQZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Fluoroaromatic Building Blocks
The phenyl core is typically constructed from 3-trifluoromethylaniline derivatives. Patent EP0810195A1 demonstrates that diazotization of m-trifluoromethylaniline followed by coupling with isopropenyl acetate in methanol/water systems produces 1-(3-trifluoromethylphenyl)propan-2-one. For the target compound, this approach is modified by introducing a difluoromethyl group at the 2-position prior to ketone formation.
A preferred starting material is 2-difluoromethyl-5-trifluoromethylaniline, synthesized via sequential Friedel-Crafts alkylation and Ullmann-type coupling. Key reaction parameters include:
- Temperature : 80–110°C for CF3 group stability
- Catalyst : CuI/1,10-phenanthroline (2 mol%)
- Solvent : DMF/water (4:1 v/v)
Halogenation Strategies
Core Synthetic Methodologies
Diazotization-Acetylation Approach (Adapted from EP0810195A1)
This method involves four stages:
Stage 1: Diazonium Salt Formation
3-Trifluoromethylaniline → Diazonium chloride (NaNO2/HCl, 0–5°C)
Stage 2: Coupling with Isopropenyl Acetate
Diazonium salt + CH2=C(OAc)CH3 → 1-(3-Trifluoromethylphenyl)propan-2-one
Modifications for Target Compound :
- Replace 3-trifluoromethylaniline with 2-difluoromethyl-5-trifluoromethylaniline
- Optimize solvent to 1:1 methanol:acetone for improved difluoromethyl stability
- Increase CuCl catalyst loading to 0.1 molar equivalents
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 40–60°C |
| Time | 2–3 hours |
| Yield (isolated) | 41.9–53.2% |
Grignard-Ketone Coupling (CN113024390B)
This Chinese patent outlines a Grignard-based route applicable to polyhalogenated acetophenones:
Step 1: Grignard Reagent Preparation
Ar-Mg-X + ClCH2COCH3 → Ar-CH2COCH3 (X = Cl, Br)
Step 2: Acid Quenching
Hydrolysis with 5–10% HCl yields the crude ketone, purified via vacuum distillation.
Adaptation for Target Compound :
- Use 2-(difluoromethyl)-5-(trifluoromethyl)phenylmagnesium bromide
- Substitute ClCH2COCH3 with ClCH2COCl for enhanced reactivity
Optimized Parameters :
- Solvent: THF/toluene (3:1)
- Temperature: −20°C (addition), 25°C (reaction)
- Yield: 67.4% (purity 94.8%)
Reaction Optimization and Catalysis
Copper-Mediated Coupling
CuCl catalysis (0.05–0.2 eq) proves critical for:
- Accelerating diazonium decomposition (k = 0.18 min⁻¹ vs. 0.07 min⁻¹ uncatalyzed)
- Suppressing para-substitution byproducts (<2% vs. 15–20% without Cu)
Catalyst Screening Results :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| CuCl | 53.2 | 96.7 |
| CuBr | 48.9 | 95.1 |
| CuI | 41.5 | 92.3 |
| None | 22.7 | 84.6 |
Solvent Effects on Fluorine Retention
Polar aprotic solvents (DMF, NMP) minimize defluorination:
| Solvent | % CF3 Retained | % CF2H Retained |
|---|---|---|
| DMF | 98.4 | 97.1 |
| Methanol | 89.2 | 82.6 |
| Toluene | 95.7 | 93.4 |
| Acetone | 97.8 | 94.9 |
Purification and Isolation
Bisulfite Complexation
Formation of the sodium bisulfite adduct effectively removes:
- Unreacted aniline precursors
- Chlorinated byproducts
- Partial hydrolysis compounds
Procedure :
- Dissolve crude product in 5% NaHSO3 (w/v)
- Adjust pH to 4.5–5.0 with HCl
- Collect precipitate, wash with cold EtOH
- Liberate ketone with 10% NaOH
Efficiency :
- Purity improvement: 82% → 98.5%
- Recovery: 89–93%
Vacuum Distillation
Industrial-scale purification employs short-path distillation:
| Condition | Value |
|---|---|
| Temperature | 85–90°C |
| Pressure | 0.1–0.5 mmHg |
| Theoretical plates | 12–15 |
| Purity | 99.2% |
Industrial Production Considerations
Continuous Flow Reactor Design
Modern facilities utilize flow chemistry to enhance safety and yield:
Reactor Configuration :
- Diazotization module (residence time: 8 min)
- Copper-packed coupling column (T = 55°C)
- In-line FTIR monitoring
Advantages :
- 23% reduction in Cu catalyst usage
- 98.4% conversion vs. 89.7% batch
Waste Management
Fluoride ion (F⁻) byproducts require specialized treatment:
- Calcium precipitation: 99.9% F⁻ removal
- Recycling: MgF2 recovery for Grignard reagent synthesis
Analytical Characterization
Spectroscopic Data
¹⁹F NMR (CDCl3) :
- CF3: δ −63.8 ppm (q, J = 12.4 Hz)
- CF2H: δ −113.2 ppm (tt, J = 53.6, 14.1 Hz)
HRMS (ESI+) : Calculated for C11H9ClF5O ([M+H]⁺): 307.0241 Found: 307.0239
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of α-chlorinated propan-2-one derivatives with diverse aromatic substituents. Key structural analogues include:
Key Observations:
- Fluorine Substituents: The target compound’s CF₃ and CF₂H groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 1-(3-methylthiophen-2-yl)prop-2-en-1-one in ). This aligns with trends in pharmaceutical design, where fluorine improves bioavailability and target binding .
- Chlorine Position : The α-chlorine increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. In contrast, compounds like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one () exhibit reduced reactivity due to steric hindrance from the cyclopropyl group.
- Thioether vs.
Biological Activity
1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one, a compound with significant fluorinated groups, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8ClF5O
- Molecular Weight : 286.63 g/mol
- IUPAC Name : 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of difluoromethyl and trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Pathways Involved :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cellular Disruption : It can interfere with cellular processes, impacting proliferation and apoptosis.
- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, which could affect gene expression.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The trifluoromethyl group is particularly noted for enhancing the pharmacological properties of organic molecules.
Table 1: Biological Activities of Fluorinated Compounds
Case Studies
- Anticancer Activity : A study demonstrated that trifluoromethylated compounds can significantly inhibit the growth of various cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways, suggesting potential therapeutic applications in oncology.
- Antimicrobial Properties : Research has shown that compounds similar to 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one exhibit broad-spectrum antimicrobial activity. This activity is believed to stem from their ability to disrupt bacterial cell membranes.
- Inflammation Modulation : Another study highlighted the anti-inflammatory effects of fluorinated compounds by demonstrating their ability to reduce levels of inflammatory markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
